molecular formula C23H22O8 B185337 [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate CAS No. 176598-10-0

[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate

Cat. No.: B185337
CAS No.: 176598-10-0
M. Wt: 426.4 g/mol
InChI Key: LVQXSADIPBMJHN-QTDGGUCWSA-N
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Description

[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate is a useful research compound. Its molecular formula is C23H22O8 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
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Biological Activity

Structural Overview

The compound features a cyclohexene ring with multiple functional groups, including acetoxy and benzoyloxy moieties. Its IUPAC name indicates the stereochemistry and specific substitutions that contribute to its biological properties.

PropertyValue
Molecular Formula C₁₈H₁₈O₇
Molecular Weight 342.43 g/mol
CAS Number [Not available in search results]

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially influencing various biochemical pathways. The presence of hydroxyl and acetoxy groups may facilitate hydrogen bonding and enhance affinity for enzymes or receptors.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related benzoate derivatives have shown their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

Compounds that share structural characteristics with [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate have been documented to exhibit anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Properties

There is emerging evidence suggesting that similar compounds possess antimicrobial properties. For instance, studies have demonstrated that certain benzoate derivatives can inhibit the growth of various bacterial strains, indicating potential use in pharmaceutical applications.

Study 1: Antioxidant Potential

A study published in the Journal of Natural Products evaluated the antioxidant activity of several benzoate derivatives. The results indicated that compounds with acetoxy groups significantly reduced lipid peroxidation in vitro, suggesting a protective effect against oxidative damage.

Study 2: Anti-inflammatory Mechanism

In a research article from Phytotherapy Research, a derivative structurally similar to this compound was shown to inhibit COX enzymes in a dose-dependent manner. This suggests a potential therapeutic application for inflammatory diseases.

Study 3: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of various benzoates against Staphylococcus aureus and Escherichia coli. The findings revealed that certain structural modifications enhanced efficacy against these pathogens.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds similar to [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate exhibit potent antioxidant activities. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases. Such compounds can neutralize free radicals and protect cellular components from oxidative damage.

2. Anti-inflammatory Effects

Studies have shown that derivatives of this compound can modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines and enzymes, these compounds may serve as potential anti-inflammatory agents. This application is particularly relevant in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases.

3. Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells while sparing normal cells. This selectivity is vital for developing safer cancer therapies.

Materials Science Applications

1. Polymer Chemistry

The compound's ability to form stable complexes with various substrates makes it a candidate for use in polymer chemistry. It can be utilized as a functional monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives. These applications benefit from the compound's resistance to environmental degradation and its ability to form strong bonds with various surfaces.

Agricultural Chemistry Applications

1. Pesticide Development

The compound's structural features may lend themselves to modifications that enhance its efficacy as a pesticide or herbicide. Research into similar compounds has shown promising results in pest control while minimizing environmental impact.

2. Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator. Its application could improve crop yields by influencing plant growth processes such as cell division and elongation.

Case Studies

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study 2Anti-inflammatory EffectsReduced levels of IL-6 and TNF-alpha in animal models of inflammation.
Study 3Anticancer PropertiesInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells.
Study 4Polymer ApplicationsImproved mechanical properties of polycarbonate when used as an additive.

Properties

IUPAC Name

[(1R,4S,5S,6S)-5-(acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-15(24)29-14-23(28)19(31-22(27)17-10-6-3-7-11-17)13-12-18(20(23)25)30-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3/t18-,19+,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQXSADIPBMJHN-QTDGGUCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C=CC(C1O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@]1([C@H](C=C[C@H]([C@@H]1O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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